molecular formula C13H14N4O3 B1375916 1,3-Bis(2-methoxypyridin-3-yl)urea CAS No. 1373223-65-4

1,3-Bis(2-methoxypyridin-3-yl)urea

Cat. No.: B1375916
CAS No.: 1373223-65-4
M. Wt: 274.28 g/mol
InChI Key: FXVNIRCJSUYMKT-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxypyridin-3-yl)urea is an organic compound with the molecular formula C₁₃H₁₄N₄O₃ It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

The synthesis of 1,3-Bis(2-methoxypyridin-3-yl)urea typically involves the reaction of 2-methoxypyridine-3-carboxylic acid with a suitable urea derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Bis(2-methoxypyridin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Bis(2-methoxypyridin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxypyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

1,3-Bis(2-methoxypyridin-3-yl)urea can be compared with other similar compounds, such as:

    2,2’-Bipyridine: A well-known ligand used in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with similar applications.

    1,10-Phenanthroline: A heterocyclic organic compound used as a ligand in coordination chemistry.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-bis(2-methoxypyridin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-11-9(5-3-7-14-11)16-13(18)17-10-6-4-8-15-12(10)20-2/h3-8H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNIRCJSUYMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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